molecular formula C19H20N2O2 B1607166 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole CAS No. 20503-79-1

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Cat. No.: B1607166
CAS No.: 20503-79-1
M. Wt: 308.4 g/mol
InChI Key: IYMDCTFFGDILDM-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at positions 4 and 5, and an N-ethyl-N-(2-hydroxyethyl)amino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoylaminophenol, which is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-oxazole: Lacks the N-ethyl-N-(2-hydroxyethyl)amino group, making it less versatile in certain applications.

    2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole: Lacks the diphenyl groups, which may affect its stability and reactivity.

Uniqueness

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is unique due to the combination of its oxazole ring, diphenyl groups, and N-ethyl-N-(2-hydroxyethyl)amino group. This combination imparts specific structural and electronic properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-21(13-14-22)19-20-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDCTFFGDILDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174501
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-79-1
Record name 2-[(4,5-Diphenyl-2-oxazolyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20503-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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